molecular formula C10H9F3O B024422 3-(Trifluoromethyl)benzenepropanal CAS No. 21172-41-8

3-(Trifluoromethyl)benzenepropanal

Cat. No. B024422
CAS RN: 21172-41-8
M. Wt: 202.17 g/mol
InChI Key: APCCHYPQHODSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)benzenepropanal is a chemical compound that has garnered interest in various fields due to its unique chemical structure and properties. It serves as an important intermediate in medicinal and pesticide applications.

Synthesis Analysis

The synthesis of related compounds such as 3-Trifluoromethyl Phenol has been optimized to improve yield and purity, starting from trifluoromethyl benzene and involving steps like nitration, reduction, diazotization, and hydrolysis (Zhang Zhi-hai, 2010).

Molecular Structure Analysis

The molecular structure of similar compounds like 1,3,5-tris(trifluoromethyl)benzene has been studied using gas-phase electron diffraction and quantum chemical calculations, revealing deviations from regular hexagon due to the σ-electronegative effect of CF3 groups (I. N. Kolesnikova et al., 2014).

Chemical Reactions and Properties

For similar trifluoromethyl compounds, reactions have been explored like the synthesis of 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, demonstrating broad functional group tolerance (J. Sheng et al., 2014).

Physical Properties Analysis

In compounds like 1,3,5-Tri(anthracen-10-yl)-benzene-Centered Starburst Oligofluorenes, physical properties such as absorption in UV-vis and fluorescence emission have been observed, which can be related to the physical properties of 3-(Trifluoromethyl)benzenepropanal (H. Qi et al., 2016).

Chemical Properties Analysis

Research on compounds like 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide provides insights into the chemical properties such as molecular electrostatic potential and vibrational frequencies, which could be extrapolated to understand the chemical properties of 3-(Trifluoromethyl)benzenepropanal (P. Govindasamy & S. Gunasekaran, 2015).

Scientific Research Applications

  • Supramolecular Chemistry : Benzene-1,3,5-tricarboxamides (BTAs), related to 3-(Trifluoromethyl)benzenepropanal, are used as supramolecular building blocks with applications in nanotechnology, polymer processing, and biomedicine. These compounds have the potential for commercial applications due to their versatile nature (Cantekin, de Greef, & Palmans, 2012).

  • Medicine and Pesticide Production : The optimized synthesis of 3-trifluoromethyl phenol from trifluoromethyl benzene, a compound closely related to 3-(Trifluoromethyl)benzenepropanal, improves yield and purity. This makes it a valuable intermediate for medicine and pesticide production (Zhang, 2010).

  • Perfume Industry : A study successfully synthesized 3-benzenepropanal from 1,3-dimethyl-2-(2-phenylethyl)-benzimidazolium salt, providing a novel method for preparing perfume aldehydes from carboxylic acids (Liang, 2009).

  • Organic Chemistry : In a study, 10-I-3 hypervalent iodine trifluoromethylation reagent reacts with phenols to produce 1,3,5-trimethyl-2-(trifluoromethoxy)benzene as a byproduct, demonstrating the trifluoromethylation occurring at ortho- and para-positions of the phenol ring (Stanek, Koller, & Togni, 2008).

  • Electrochemistry : 1,3,5-Tri(anthracen-10-yl)-benzene-centered starburst oligofluorenes, which are structurally related to 3-(Trifluoromethyl)benzenepropanal, exhibit strong absorption in UV-vis and blue fluorescence emission. Their electrochemical behaviors are likely tuned by the fluorene arms (Qi et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, 4-Nitro-3-(trifluoromethyl)benzoic acid, indicates that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation .

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Therefore, it is expected that many novel applications of compounds like 3-(Trifluoromethyl)benzenepropanal will be discovered in the future .

properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5-7H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCCHYPQHODSBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461591
Record name 3-(Trifluoromethyl)benzenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)benzenepropanal

CAS RN

21172-41-8
Record name 3-(Trifluoromethyl)benzenepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21172-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)benzenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.40 g of 3-(3-trifluoromethylphenyl)-propionic acid methyl ester synthesized in Step 1 was dissolved in 20 ml of dry dichloromethane. 13 ml of diisopropyl aluminum hydride solution (0.91 M) in hexane was dropped over 5 minutes at −78° C. under an argon atmosphere, and the mixture was stirred at the same temperature for 40 minutes. 50 ml of a saturated ammonium chloride aqueous solution was dropped, and then the mixture was stirred and the temperature was raised to room temperature. 20 ml of water and 5 ml of concentrated hydrochloric acid were added, and the resultant was separated into an aqueous layer and an organic layer. The aqueous layer was extracted with dichloromethane, and the extract was combined with the separated organic layer, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to afford 2.12 g of the captioned compound as an oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
diisopropyl aluminum hydride
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methyl 3-[3-(trifluoromethyl)phenyl]propanoate (5 gm) as obtained in example 2 was added to toluene (50 ml) and then cooled to −75 to −80° C. To the solution was added a solution of diisobutylaluminium hydride (4.59 gm) in n-hexane (33 ml) slowly for 1 hour 30 minutes at −75 to −80° C. The reaction mass was maintained for 1 hour at −75 to −80° C. and then added methanol (5 ml) at −75 to −80° C. The temperature of the reaction mass was raised to 0° C. and the reaction mass was poured to the chilled water (150 ml). To the reaction mass was added ethyl acetate (50 ml) and then added sodium sulfate solution (20%, 25 ml). The reaction mass was maintained for 1 hour 30 minutes at room temperature and then filtered through celite bed. The layers were separated and the aqueous layer was extracted with toluene. The combined organic layer was dried over sodium sulfate and the solvent was distilled off under reduced pressure to obtain 4.2 gm of 3-[3-(trifluoromethyl)phenyl]propionaldehyde.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.59 g
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)benzenepropanal
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethyl)benzenepropanal
Reactant of Route 3
3-(Trifluoromethyl)benzenepropanal
Reactant of Route 4
Reactant of Route 4
3-(Trifluoromethyl)benzenepropanal
Reactant of Route 5
3-(Trifluoromethyl)benzenepropanal
Reactant of Route 6
Reactant of Route 6
3-(Trifluoromethyl)benzenepropanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.